Unmatched CB1 Selectivity Over CB2 Compared to ACPA and Non-Selective Agonists
ACEA demonstrates substantially higher selectivity for the CB1 receptor over CB2 than its closest structural analog, ACPA, and non-selective agonists like WIN 55,212-2. This is a critical differentiator for experiments requiring clean CB1 signaling without CB2 activation [1].
| Evidence Dimension | CB1 vs. CB2 Selectivity Ratio |
|---|---|
| Target Compound Data | ~2,214-fold |
| Comparator Or Baseline | ACPA: 325-fold; WIN 55,212-2: ~3.7-fold |
| Quantified Difference | ACEA is 6.8x more selective than ACPA and 598x more selective than WIN 55,212-2. |
| Conditions | Radioligand binding assays on rat cerebellar membranes (CB1) and mouse spleen membranes (CB2) [1]. |
Why This Matters
For researchers studying CB1-specific signaling, ACEA's higher selectivity minimizes confounding off-target CB2 activity, ensuring cleaner, more interpretable data compared to using ACPA or non-selective agonists.
- [1] Hillard, C. J., et al. (1999). Synthesis and characterization of potent and selective agonists of the neuronal cannabinoid receptor (CB1). Journal of Pharmacology and Experimental Therapeutics, 289(3), 1427-1433. View Source
